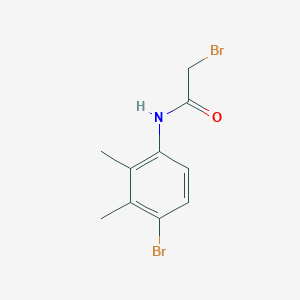

2-Bromo-N-(4-bromo-2,3-dimethylphenyl)acetamide

Description

2-Bromo-N-(4-bromo-2,3-dimethylphenyl)acetamide is a brominated acetamide derivative characterized by a central acetamide group flanked by two bromine atoms: one on the α-carbon of the acetamide and another on the para position of the aromatic ring. The aromatic ring also features methyl substituents at the 2 and 3 positions (ortho and meta to the bromine).

Properties

IUPAC Name |

2-bromo-N-(4-bromo-2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO/c1-6-7(2)9(4-3-8(6)12)13-10(14)5-11/h3-4H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUCMRKGFNXJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-bromo-2,3-dimethylphenyl)acetamide typically involves the bromination of N-(4-bromo-2,3-dimethylphenyl)acetamide. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the preparation of N-(4-bromo-2,3-dimethylphenyl)acetamide followed by bromination. The reaction conditions are optimized to achieve high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The bromine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding brominated acetamides with higher oxidation states.

Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms, resulting in the formation of N-(4-bromo-2,3-dimethylphenyl)acetamide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted acetamides with different functional groups replacing the bromine atoms.

- Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

- Enzyme Inhibition : Research indicates that derivatives of this compound have potential as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. In vitro studies have shown competitive inhibition with IC50 values around 0.5 mM, suggesting therapeutic potential in drug development for neurodegenerative diseases.

- Antiproliferative Activity : Case studies have reported that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 25 µM and 30 µM, respectively.

Proteomics

- Reagent in Mass Spectrometry : The compound serves as a reagent or standard in mass spectrometry for protein identification and quantification. Its unique structure allows for accurate protein profiling, which is crucial in understanding biological processes and disease mechanisms .

Agrochemistry

- Pesticide Development : The compound has potential applications in the development of new pesticides or herbicides. Its derivatives can be synthesized and tested for effectiveness against agricultural pests, contributing to advancements in sustainable agriculture practices.

Organic Chemistry

- Building Block for Synthesis : this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo reactions such as bromination or acetylation to produce various derivatives with enhanced biological activity.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | AChE Inhibition | IC50 ~ 0.5 mM; potential for Alzheimer's treatment |

| Antiproliferative Activity | IC50 values: MCF-7 (25 µM), HeLa (30 µM) | |

| Proteomics | Mass Spectrometry Reagent | Accurate protein profiling |

| Agrochemistry | Pesticide Development | Effective against agricultural pests |

| Organic Chemistry | Intermediate for Synthesis | Forms various biologically active derivatives |

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-bromo-2,3-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and acetamide group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The compound’s key structural differentiators are its dual bromine substituents and methyl groups on the aromatic ring. Below is a comparison with similar bromoacetamides:

Table 1: Structural and Physical Properties of Selected Bromoacetamides

Key Observations:

- Molecular Geometry: Crystal structure analyses of N-(4-bromophenyl)acetamide derivatives reveal minor bond-length differences (e.g., C–Br: 1.8907 Å vs. 1.91 Å in chloro analogues), suggesting substituents influence packing and reactivity .

Physicochemical Properties

- Lipophilicity : The dual bromines and methyl groups likely increase lipophilicity compared to analogues like 2-Bromo-N-(4-fluorophenyl)acetamide, impacting solubility and membrane permeability .

- Thermal Stability : The absence of reported melting points for the target compound contrasts with Compound 8 (148–150°C), suggesting differences in crystalline stability .

Biological Activity

2-Bromo-N-(4-bromo-2,3-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom and a dimethyl-substituted phenyl ring, which contribute to its unique chemical reactivity and biological activity. The presence of bromine enhances electrophilic properties, while the dimethyl groups provide steric hindrance that can influence binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine substituents can participate in electrophilic substitution reactions, while the acetamide group may form hydrogen bonds with biomolecules, affecting various biochemical pathways.

Biological Activity Overview

Research has indicated a range of biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains, including E. coli. For instance, compounds similar to this compound have demonstrated biofilm inhibition capabilities.

- Antitumor Activity : The compound has been evaluated for its anti-proliferative effects on cancer cell lines. In vitro studies using MTT assays indicated that certain derivatives can inhibit the proliferation of HepG2 liver cancer cells effectively .

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative disease treatments like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of functional groups in modulating biological activity. The presence of electron-donating groups (like methyl) at specific positions on the phenyl ring enhances anti-proliferative activity. Conversely, electron-withdrawing groups (such as bromine) may reduce potency.

Comparative Table of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Bromo-2-methylphenyl)acetamide | Bromine at para position | Moderate antibacterial activity |

| N-(4-Bromo-3-methylphenyl)acetamide | Bromine at para position | Lower antibacterial activity |

| 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide | Additional bromine and dimethyl groups | Enhanced reactivity and potential activity |

Case Studies

- Antibacterial Efficacy : A study reported that compounds derived from this compound exhibited significant inhibition against E. coli biofilms with inhibition rates exceeding 87% .

- Anti-Proliferative Effects : In assays against HepG2 cells, certain derivatives showed notable inhibition rates at concentrations as low as 12.5 µg/mL, indicating potential for therapeutic applications in oncology .

- Enzyme Inhibition Studies : Compounds similar to this compound have been tested for their ability to inhibit AChE. Results indicated varying levels of inhibition correlating with structural modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.